Decussine
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Overview
Description
Decussine is a pentacyclic indole alkaloid isolated from the stem bark of the African plant Strychnos decussata (Pappe) Gilg . It has a pronounced muscle-relaxant effect and is known for its unique chemical structure, which includes a tetrahydro-β-carboline skeleton with an azepino ring attached to a pyridine ring .
Preparation Methods
Decussine is primarily isolated from natural sources, specifically the bark of Strychnos decussata . The isolation process involves extraction with methanol, followed by purification using chromatographic techniques . There is limited information on synthetic routes for this compound, as it is mainly obtained through natural extraction.
Chemical Reactions Analysis
Decussine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Decussine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its muscle-relaxant properties and potential therapeutic applications . Additionally, this compound and its derivatives have been investigated for their antifungal, antimycobacterial, and antiplasmodial activities . The compound’s unique structure also makes it a valuable subject for chemical and pharmacological research.
Mechanism of Action
The mechanism of action of decussine involves its interaction with specific molecular targets and pathways. It exerts its muscle-relaxant effect by modulating neurotransmitter release and inhibiting muscle contraction . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with receptors and ion channels in the nervous system.
Comparison with Similar Compounds
Decussine is unique among indole alkaloids due to its pentacyclic structure and pronounced muscle-relaxant effect . Similar compounds include other indole alkaloids such as strychnine and brucine, which are also derived from the Strychnos genus . this compound’s specific structure and pharmacological properties distinguish it from these related compounds.
Properties
CAS No. |
75375-52-9 |
---|---|
Molecular Formula |
C20H19N3 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(20R)-11,20-dimethyl-1,11,17-triazapentacyclo[10.8.1.02,7.08,21.014,19]henicosa-2,4,6,8(21),12,14(19),15,17-octaene |
InChI |
InChI=1S/C20H19N3/c1-13-17-12-21-9-7-14(17)11-19-20-16(8-10-22(19)2)15-5-3-4-6-18(15)23(13)20/h3-7,9,11-13H,8,10H2,1-2H3/t13-/m1/s1 |
InChI Key |
CSRPMFCRBOSISJ-CYBMUJFWSA-N |
SMILES |
CC1C2=C(C=CN=C2)C=C3C4=C(CCN3C)C5=CC=CC=C5N14 |
Isomeric SMILES |
C[C@@H]1C2=C(C=CN=C2)C=C3C4=C(CCN3C)C5=CC=CC=C5N14 |
Canonical SMILES |
CC1C2=C(C=CN=C2)C=C3C4=C(CCN3C)C5=CC=CC=C5N14 |
Appearance |
Solid powder |
75375-52-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
17,13-dimethyl-5,6-dihydro-7H,13H-pyrido(4',3':6,5)azepino(1,2,3,-1,m)-beta-carboline 7,11,13a-Triazabenzo(5,6)cyclohepta(1,2,3-jk)fluorene, 5,6,7,13-tetrahydro-7,13-dimethyl-, (R)- decussine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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